molecular formula C8H8N2O B1349104 2-Methyl-1,3-benzoxazol-6-amine CAS No. 5676-60-8

2-Methyl-1,3-benzoxazol-6-amine

Cat. No. B1349104
CAS RN: 5676-60-8
M. Wt: 148.16 g/mol
InChI Key: NNHTUFOCRUBQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-benzoxazol-6-amine (MBOA) is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that has been used as a building block for synthesizing various compounds, as a reagent for various laboratory experiments, and as a probe for studying biochemical and physiological processes. In

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

One area of research involves the synthesis and reactivity of benzoxazole derivatives. For instance, research has shown that benzoxazoles can be used as precursors in the synthesis of complex molecules with potential biological activity. The synthesis of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives has been explored for their potent anticancer properties (Murty et al., 2011). Similarly, the unique regioselectivity in the C(sp3)-H α-alkylation of amines, where the benzoxazole moiety acts as a removable directing group, has been studied, highlighting the versatility of benzoxazole derivatives in synthetic chemistry (Lahm & Opatz, 2014).

Antimicrobial and Anticancer Activities

Several studies focus on the antimicrobial and anticancer activities of benzoxazole derivatives. For example, novel 1,2,4-triazole derivatives, including benzoxazole compounds, have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of benzoxazole frameworks in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, research on benzoxazole and benzoxazolone derivatives has shown promising results in terms of cytotoxic effects toward cancer cells, indicating their potential as anticancer agents (Murty et al., 2011).

Antioxidant Properties

The antioxidant activity of 2-methyl-1,3-benzoxazol-6-ol has been studied, revealing its effectiveness in the radical chain oxidation of organic compounds. This research suggests that benzoxazole derivatives could be explored further for their potential antioxidant applications (Khizhan et al., 2011).

Material Science and Ligand Chemistry

In the field of materials science, benzoxazine derivatives, closely related to benzoxazoles, have been studied for their applications in creating novel materials. For example, benzoxazine monomers derived from bioresources have been synthesized and investigated for their structural characteristics and potential use in functional polymers and optoelectronic materials (Wattanathana et al., 2021). Furthermore, benzoxazines have been explored for their use beyond polymer synthesis, including applications as luminescent materials and ligands for cations (Wattanathana et al., 2017).

properties

IUPAC Name

2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHTUFOCRUBQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343558
Record name 2-Methyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzoxazol-6-amine

CAS RN

5676-60-8
Record name 2-Methyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared from 2-methyl-6-nitrobenzoxazole (2.0 g, 13.5 mmol) in the same manner described for 5-aminobenxo[b[thiophene 1,1-dioxide, affording 1.57 (94%) of the title compound as a brown solid. MS LC-MS (M+H)+=149.1, RT=0.77 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-6-nitrobenzoxazole (100 mg, 0.560 mmol) in AcOH (2 mL) was added iron powder (325 mesh, 63.0 mg, 1.12 mmol) at 70° C. in a single portion. After 15 min at 70° C. additional iron powder (325 mesh, 63.0 mg, 1.12 mmol) was added and stirring was continued for 15 min. The mixture was cooled and concentrated under reduced pressure. The resulting residue was taken up into EtOAc and washed with sat. Na2CO3 followed by H2O. The organic layer was dried over MgSO4, concentrated under reduced pressure and purified by flash chromatography on silica gel eluting with a gradient of 0 to 25% EtOAc in CH2Cl2 to yield 69 mg (83%) of compound 479A as a solid. HPLC: 97% at 0.24 min (retention time) (YMC S5 ODS column, 4.6×50 mm Ballistic, 10–90% aqueous methanol over 4 min containing 0.2% H3PO4, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 149.2 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mg
Type
catalyst
Reaction Step One
Name
Quantity
63 mg
Type
catalyst
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-benzoxazol-6-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-benzoxazol-6-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,3-benzoxazol-6-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1,3-benzoxazol-6-amine
Reactant of Route 5
2-Methyl-1,3-benzoxazol-6-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,3-benzoxazol-6-amine

Citations

For This Compound
1
Citations
Y Nakajima, N Aoyama, F Takahashi, H Sasaki… - Bioorganic & Medicinal …, 2016 - Elsevier
In organ transplantation, T cell-mediated immune responses play a key role in the rejection of allografts. Janus kinase 3 (JAK3) is specifically expressed in hematopoietic cells and …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.